Extended Hydroxyalkyl Chain Length vs. N-(2-Hydroxyethyl) Analog: Impact on Molecular Properties
N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide is differentiated from its closest and commercially available analog, N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide (CAS 937604-34-7), by a one-methylene extension in the hydroxyalkyl chain . This structural difference increases the molecular weight (219.24 vs. 205.21 g/mol), the number of rotatable bonds (5 vs. 4), and subtly alters the topological polar surface area and calculated logP, which are key parameters governing membrane permeability and target binding [1].
| Evidence Dimension | Molecular and Physicochemical Properties |
|---|---|
| Target Compound Data | MW: 219.24 g/mol; MF: C11H13N3O2; Rotatable bonds: 5; H-bond acceptors: 5; H-bond donors: 2; ACD/LogP: -0.37 |
| Comparator Or Baseline | N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide (CAS 937604-34-7) - MW: 205.21 g/mol; MF: C10H11N3O2; Rotatable bonds: 4 |
| Quantified Difference | ΔMW = +14.03 g/mol; Chain length extension by one methylene (-CH2-) unit |
| Conditions | Calculated properties based on ACD/Labs Percepta Platform (ChemSpider) and vendor technical datasheets |
Why This Matters
For medicinal chemists, the extended hydroxypropyl chain offers a different conformational and steric profile, potentially enabling unique interactions with hydrophobic protein pockets or altering metabolic stability compared to the shorter hydroxyethyl analog.
- [1] ChemSpider. N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide. Predicted properties using ACD/Labs Percepta Platform. View Source
